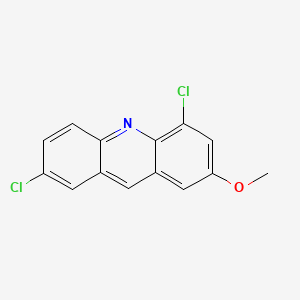

4,7-Dichloro-2-methoxyacridine

Description

Historical Context of Acridine (B1665455) Chemistry in Heterocyclic Research

The history of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound from the high-boiling fraction of coal tar. echemportal.orgresearchgate.net The name "acridine" was chosen due to its acrid odor and skin-irritating properties. chemicalbook.com Early research focused on its basic chemical properties and extraction. rsc.org A pivotal moment in acridine's history was the discovery of its antimicrobial properties by Ehrlich and Benda in 1917. rsc.org This led to the development of acridine-based antiseptics like proflavine, which were used topically during World War I. chemicalbook.com

The therapeutic potential of acridines was further realized during World War II with the synthesis of mepacrine (quinacrine), an antimalarial drug that became crucial due to the scarcity of quinine. rsc.orgsemanticscholar.org The first total synthesis of the acridine nucleus was reported by Bernthsen in 1884, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid. researchgate.netfishersci.com These early discoveries established acridine as a privileged scaffold in heterocyclic and medicinal chemistry, spurring decades of research into its synthesis and biological activities. rsc.orgnih.gov

Significance of Acridine Derivatives in Chemical Biology and Medicinal Chemistry

The significance of acridine derivatives is rooted in their unique planar structure, which enables them to intercalate between the base pairs of DNA. epa.govcore.ac.ukniph.go.jp This ability to bind to nucleic acids disrupts cellular processes like DNA replication and transcription, forming the basis for many of their biological activities. michberk.com Consequently, acridine derivatives have been extensively investigated and developed as therapeutic agents. ceon.rs

In medicinal chemistry, acridines are recognized for their broad spectrum of pharmacological effects, including anticancer, antibacterial, antimalarial, antiviral, and antiparasitic activities. semanticscholar.orgcore.ac.ukeuropa.eu Amsacrine (B1665488), for instance, is a well-known anticancer agent that functions by inhibiting the enzyme topoisomerase II, which is critical for DNA replication. chemicalbook.comcore.ac.uk Beyond DNA intercalation, acridine derivatives are also being explored for their ability to inhibit other biological targets, including various enzymes and protein-protein interactions. mdpi.comthermofisher.com Furthermore, the fluorescent properties of many acridine compounds have led to their use as stains and probes in cell biology, such as Acridine Orange, which is used for cell cycle determination. echemportal.orgresearchgate.net

Positional Isomerism in Dichloro-methoxyacridines: Focus on 4,7-Dichloro-2-methoxyacridine within the Acridine Class

Positional isomerism occurs when compounds have the same molecular formula but differ in the position of substituents on a parent structure. In the case of dichloro-methoxyacridines, the specific placement of the two chlorine atoms and one methoxy (B1213986) group on the acridine ring system leads to numerous isomers, each with potentially distinct chemical and biological properties. This compound is one such isomer within this class.

The biological activity of acridine derivatives is highly dependent on the nature and position of their substituents. niph.go.jp The electronic properties (electron-donating or electron-withdrawing) and steric bulk of groups on the acridine core are critical determinants of their interaction with biological targets. mdpi.com For example, structure-activity relationship (SAR) studies have shown that the presence of an electron-donating group, such as a methoxy (-OCH3) group, at the C2 position can increase the anticancer activity of certain acridine derivatives. mdpi.comresearchgate.net Conversely, the position of electron-withdrawing chloro (-Cl) groups also significantly influences activity. mdpi.com Research has indicated that having a chloro group at the C6 position and a methoxy group at the C2 position can be beneficial for antimalarial activity. chemicalbook.com The substitution pattern affects the molecule's ability to bind to DNA and inhibit enzymes like topoisomerases. researchgate.net

Derivatives of 4,7-dichloroquinoline (B193633) and the isomeric 6,9-dichloro-2-methoxyacridine (B108733) have been synthesized to explore their potential as therapeutic agents, underscoring the research interest in how different substitution patterns affect biological outcomes. epa.gov The distinct properties of these isomers, as highlighted in the comparative data table below, justify the focused study of individual compounds like this compound.

Table 1: Comparison of Dichloro-methoxyacridine Isomers Note: Experimental data for all isomers may not be publicly available.

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 5423-96-1 | C14H9Cl2NO | 278.13 | Data not available |

| 6,9-Dichloro-2-methoxyacridine | 86-38-4 | C14H9Cl2NO | 278.13 | 163 - 166 |

| 3,9-Dichloro-7-methoxyacridine | 86-38-4 (isomer) | C14H9Cl2NO | 278.13 | 137 core.ac.uk |

Overview of Research Trajectories for Acridine-Based Compounds

Current research on acridine-based compounds is diverse and continues to expand upon their historical applications. A major trajectory remains the development of novel anticancer agents with improved efficacy and selectivity. michberk.com This includes designing molecules that target specific enzymes like topoisomerases and telomerase, or that are effective against multidrug-resistant cancer cells. core.ac.ukniph.go.jpthermofisher.com

Another significant area of research is the development of acridine derivatives to treat neurodegenerative disorders, particularly Alzheimer's disease. core.ac.ukniph.go.jp Compounds like tacrine, an acridine derivative, were among the first cholinesterase inhibitors used for this purpose. core.ac.uk Research also focuses on combating infectious diseases, driven by the increasing prevalence of drug-resistant bacteria and parasites. rsc.orgsemanticscholar.org Beyond medicine, the unique photophysical properties of acridines are being harnessed in materials science for the development of chemical sensors and fluorescent probes. nih.gov The continual evolution of synthetic methodologies to create novel acridine structures with tailored properties remains a fundamental aspect of ongoing research. niph.go.jp

Properties

IUPAC Name |

4,7-dichloro-2-methoxyacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO/c1-18-11-6-9-4-8-5-10(15)2-3-13(8)17-14(9)12(16)7-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBQIPAQXVYDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C3C=C(C=CC3=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969214 | |

| Record name | 4,7-Dichloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-96-1 | |

| Record name | 4,7-Dichloro-2-methoxyacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-2-methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC13142 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dichloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dichloro-2-methoxyacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Investigations of 4,7 Dichloro 2 Methoxyacridine Derivatives

Influence of Halogenation Pattern on Biological Efficacy

No studies were identified that specifically compare the biological efficacy of 4,7-dichloro-2-methoxyacridine with analogues bearing different halogenation patterns at positions 4 and 7 or other locations on the acridine (B1665455) ring.

Role of Methoxy (B1213986) Substitution on Biological Potency and Selectivity

Research detailing the role of the 2-methoxy group in 4,7-dichloroacridine derivatives, by comparing its activity with analogues lacking this group or having it at a different position, is not available in the reviewed literature.

Impact of C-9 Substituent Variation on Target Interaction

While the modification of the C-9 position is a common strategy in the development of acridine-based drugs, specific studies on this compound with varied C-9 substituents were not found. Consequently, the following sub-sections could not be populated with specific data.

Dimerization and Multimerization Effects on Biological Activity

Information regarding the synthesis and biological evaluation of dimeric or multimeric forms of this compound is absent from the available scientific literature.

Spacer Length and Structure in Bis-acridines

In the realm of bis-acridines, the linker or "spacer" that connects the two this compound units plays a pivotal role in modulating their biological efficacy. Research into analogous 2-methoxyacridine systems has demonstrated that both the length and the chemical nature of this spacer are critical determinants of their antiparasitic properties.

The general observation is that an optimal spacer length is required to position the two acridine heads in a manner that enhances their interaction with the target, potentially through bis-intercalation or groove binding with DNA. A linker that is too short or too long can lead to a significant decrease in activity.

Below is a table summarizing the conceptual influence of spacer characteristics on the activity of bis-acridine systems, based on general findings in the class.

| Spacer Characteristic | Influence on Biological Activity | Rationale |

| Length | Optimal length is crucial for activity. | Affects the ability of the two acridine rings to simultaneously interact with their biological target. |

| Flexibility | A degree of flexibility is generally favorable. | Allows the molecule to adopt an optimal conformation for binding. |

| Chemical Composition | Presence of heteroatoms (e.g., nitrogen, oxygen) can modulate activity. | Can influence solubility, hydrogen bonding capacity, and overall pharmacokinetic properties. |

Conformation and Tweezer-like Orientations in Dimeric Systems

The three-dimensional conformation of bis-acridine derivatives is a key factor in their mechanism of action. In some dimeric systems, the two aromatic moieties can adopt a "tweezer-like" orientation, creating a cleft that can bind to specific molecular targets. This pre-organized or induced-fit conformation can lead to high-affinity interactions.

While specific conformational studies on bis(this compound) are not extensively documented, the concept of molecular tweezers is well-established for various aromatic systems. In such an arrangement, the two acridine rings would be positioned in a stacked or partially stacked geometry, facilitated by the linker. This orientation is believed to enhance binding to DNA or proteins by creating a well-defined binding pocket. The rigidity and length of the spacer are critical in dictating the propensity for a tweezer-like conformation. A more rigid linker might enforce a specific orientation, potentially leading to higher target selectivity.

Positional Isomer Effects on Structure-Activity Relationships (e.g., comparison with 6,9-dichloro-2-methoxyacridine (B108733) derivatives)

The specific placement of substituents on the acridine core has a profound impact on the biological activity of these compounds. A pertinent comparison can be drawn between derivatives of this compound and its positional isomer, 6,9-dichloro-2-methoxyacridine. The differing substitution patterns lead to distinct electronic and steric properties, which in turn affect their interactions with biological targets.

Research on 7-substituted-2-methoxyacridines has shown that the nature of the substituent at the 7-position significantly influences antileishmanial activity. nih.gov This suggests that the chlorine atom at the 7-position in this compound is in a biologically sensitive region of the molecule.

In contrast, studies on derivatives of 6,9-dichloro-2-methoxyacridine have also demonstrated potent biological activities, including antiparasitic and anticancer effects. The 6- and 9-positions are also critical for activity, with modifications at the 9-position, in particular, being a common strategy for developing new acridine-based drugs. For instance, the substitution of the chlorine at the 9-position with various amino-containing side chains is a well-explored avenue for enhancing biological efficacy.

The table below provides a comparative summary of the general SAR findings for these two isomeric scaffolds based on available literature for related compounds.

| Feature | This compound Derivatives (Inferred) | 6,9-Dichloro-2-methoxyacridine Derivatives (Observed) |

| Key Positions for SAR | Substitutions at the 4- and 7-positions are expected to significantly modulate activity. The 2-methoxy group is also a key determinant. | The 6- and 9-positions are critical for activity, with the 9-position being a primary site for modification. |

| Biological Activities | Expected to possess antiparasitic and anticancer properties based on the general activity of dichlorinated acridines. | Demonstrated potent antiparasitic (e.g., antimalarial, antileishmanial) and anticancer activities. |

| Mechanism of Action | Likely involves DNA intercalation and/or enzyme inhibition, influenced by the specific substitution pattern. | Often act as DNA intercalators and topoisomerase inhibitors. |

Mechanistic Studies of Biological Interactions of 4,7 Dichloro 2 Methoxyacridine Derivatives

Deoxyribonucleic Acid (DNA) Intercalation Mechanisms

The interaction of 4,7-dichloro-2-methoxyacridine derivatives with DNA is a primary focus of research into their mode of action. The planar tricyclic acridine (B1665455) ring system is well-suited for insertion between the base pairs of the DNA double helix, a process known as intercalation. This non-covalent binding mode is a hallmark of many acridine compounds and significantly influences their biological properties.

Nature of π-Stacking Interactions with Nucleic Acids

The intercalation of this compound derivatives into the DNA helix is stabilized by π-stacking interactions between the aromatic rings of the acridine core and the nitrogenous bases of DNA. These interactions, which are a form of non-covalent bonding, are fundamental to the stability of the DNA-drug complex. The electron-rich π-system of the acridine ring overlaps with the π-orbitals of the DNA base pairs, creating an energetically favorable arrangement. The specific substituents on the acridine ring, such as the chloro and methoxy (B1213986) groups at positions 4, 7, and 2, can modulate the electronic properties of the aromatic system, thereby influencing the strength and specificity of these π-stacking interactions. While direct experimental data for this compound is limited, studies on related acridine derivatives suggest that the nature and positioning of substituents play a critical role in optimizing these interactions for enhanced DNA binding.

Effects on DNA Duplex Stability and Conformation

Correlation of DNA Binding Affinity with Biological Activity

A strong correlation often exists between the DNA binding affinity of acridine derivatives and their observed biological activities, such as antimicrobial or potential antiproliferative effects. The extent to which a compound can bind to and stabilize the DNA duplex can directly impact cellular processes that rely on DNA as a template, including replication, transcription, and repair. By interfering with these fundamental processes, intercalating agents can exert potent biological effects. For instance, the inhibition of DNA-dependent enzymes is often a direct consequence of the drug-induced alterations in DNA structure and stability. Although quantitative structure-activity relationship (QSAR) studies specifically for this compound are not extensively documented, research on analogous compounds supports the hypothesis that higher DNA binding affinity generally translates to more pronounced biological activity.

Enzyme Inhibition Profiles

The biological activity of this compound derivatives is not solely dependent on their ability to bind to DNA but also on their capacity to inhibit the function of key enzymes involved in maintaining DNA topology and integrity.

Topoisomerase I and II Inhibition

Topoisomerases are essential enzymes that regulate the topological state of DNA during various cellular processes. Topoisomerase I creates transient single-strand breaks to relieve supercoiling, while topoisomerase II introduces transient double-strand breaks. Many acridine derivatives are known to be potent inhibitors of both topoisomerase I and II. They typically act as "topoisomerase poisons" by stabilizing the covalent enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately triggering cell death pathways. While specific IC50 values for the inhibition of topoisomerases by this compound are not available in published literature, the structural similarity to known topoisomerase inhibitors suggests that this is a likely mechanism of action.

| Compound Derivative | Target Enzyme | IC50 (µM) |

| Data not available | Topoisomerase I | Data not available |

| Data not available | Topoisomerase II | Data not available |

Telomerase Inhibition

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most normal somatic cells, telomerase activity is repressed, leading to telomere shortening with each cell division, which acts as a mitotic clock. In contrast, the majority of cancer cells exhibit reactivated telomerase, allowing them to overcome this natural limit to proliferation. Acridine derivatives have been investigated as potential telomerase inhibitors. One of the primary mechanisms of telomerase inhibition by small molecules involves the stabilization of G-quadruplex structures that can form in the G-rich telomeric DNA overhang. By stabilizing these four-stranded DNA structures, acridine derivatives can prevent telomerase from accessing its substrate, thereby inhibiting its activity. While there are no specific reports on the telomerase inhibitory activity of this compound, this remains a plausible and important area for future investigation.

| Compound Derivative | Telomerase Inhibition (IC50) |

| Data not available | Data not available |

Acetylcholinesterase Inhibition

Studies on 9-amino-1,2,3,4-tetrahydroacridine (tacrine) analogues have shown that the nature and position of substituents on the acridine nucleus significantly influence their AChE inhibitory potency. For instance, research has indicated that electron-withdrawing groups at positions 6 and 7 of the acridine ring can be favorable for activity, whereas steric hindrance at position 7 can be detrimental. nih.gov The presence of a chlorine atom at the 7-position in this compound aligns with the observation that halogen substituents can modulate inhibitory activity. Furthermore, the electronic properties of the methoxy group at the 2-position could also play a role in the molecule's interaction with the enzyme's active site.

The mechanism of AChE inhibition by acridine derivatives often involves a mixed competitive/non-competitive interaction, suggesting binding to both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.net Molecular docking studies of various 9-substituted acridine derivatives have helped to elucidate the specific interactions that contribute to their inhibitory efficacy and selectivity. nih.gov

It is important to note that while the structural features of this compound suggest a potential for acetylcholinesterase inhibition based on SAR of related compounds, empirical testing is required to confirm and quantify this activity.

Trypanothione (B104310) Reductase Inhibition

Trypanothione reductase (TR) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma cruzi, the causative agent of Chagas' disease. This enzyme is absent in humans, making it an attractive target for the development of selective antiparasitic drugs. Acridine derivatives have been a subject of interest as potential inhibitors of TR.

A notable example is mepacrine (quinacrine), an acridine derivative that bears both a methoxy and a chlorine substituent, similar to this compound. Mepacrine has been shown to be a competitive inhibitor of T. cruzi trypanothione reductase. nih.gov Kinetic studies of a series of 9-aminoacridines, structurally analogous to mepacrine, revealed that the presence of methoxy and chlorine substituents were features of the most effective inhibitors. nih.govacs.org These compounds exhibited apparent Ki values for competitive inhibition in the micromolar range. nih.gov

The inhibition patterns of acridine derivatives against TR can be complex. While some 9-aminoacridines demonstrate competitive inhibition, with the possibility of more than one inhibitor molecule binding to the enzyme, 9-thioacridine derivatives have been shown to exhibit mixed-type kinetics. nih.govacs.org These findings suggest that even subtle structural modifications on the acridine scaffold can lead to different modes of interaction with the enzyme. nih.gov The three-dimensional structure of the TR-mepacrine complex has been used to rationalize the kinetic data and guide further drug design. nih.govacs.org Given the structural similarities, it is plausible that this compound derivatives could also act as inhibitors of trypanothione reductase, though experimental validation is necessary to determine their specific mode of action and potency.

Carbonic Anhydrase Inhibition (if applicable)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. The acridine scaffold has been explored for the development of carbonic anhydrase inhibitors.

Primarily, acridine derivatives that have shown potent CA inhibitory activity are sulfonamides. The sulfonamide group is a well-established zinc-binding group that is crucial for the inhibition of most CA isoforms. Novel acridine bis-sulfonamides have been synthesized and demonstrated low micromolar inhibition against several human CA isoforms, including hCA I, II, IX, and XII. nih.gov

The investigation of non-sulfonamide CA inhibitors is an ongoing area of research aimed at discovering new classes of inhibitors with potentially different selectivity profiles. nih.gov While there is no direct evidence in the reviewed literature for the inhibition of carbonic anhydrase by this compound itself, the versatility of the acridine nucleus in drug design suggests that it could be a scaffold for developing non-sulfonamide CA inhibitors. The electronic and steric properties of the dichloro and methoxy substituents would likely influence any potential interaction with the enzyme's active site. However, without the canonical sulfonamide group, the inhibitory mechanism and potency would need to be established through dedicated enzymatic assays.

Interaction with Pathogenic Proteins (e.g., recombinant prion protein)

Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). Acridine derivatives have been identified as a class of compounds capable of inhibiting the formation of PrPSc in cultured cells.

Quinacrine (B1676205), an acridine derivative with structural similarities to this compound (both possess a substituted acridine core), has been extensively studied for its anti-prion activity. It has been shown to inhibit PrPSc formation at micromolar concentrations in prion-infected neuroblastoma cells. pnas.orgnih.gov The mechanism of action is thought to involve the binding of the acridine molecule to either PrPC or PrPSc, thereby preventing the conformational conversion.

Cellular Mechanistic Insights (excluding human clinical data and direct dosage/safety)

Acridine derivatives are known to possess cytotoxic properties against various cancer cell lines, and their mechanisms of action often involve the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Studies on different substituted acridine derivatives have demonstrated their ability to trigger apoptosis and cause cell cycle arrest in cancer cells. For instance, certain 9-aminoacridine (B1665356) derivatives have been shown to induce apoptosis and arrest the cell cycle in the S phase. benthamdirect.com More recently, acridine/sulfonamide hybrids have been investigated for their anticancer activity, with some compounds inducing apoptosis and causing a reduction in the S phase of the cell cycle in human carcinoma cell lines. nih.govresearchgate.net

The process of apoptosis induction by acridines can be multifaceted, potentially involving the inhibition of topoisomerases, which are crucial enzymes for DNA replication and repair. nih.gov The planar acridine ring system can intercalate into DNA, leading to DNA damage and the activation of apoptotic pathways.

The specific effects of this compound on apoptosis and the cell cycle have not been detailed in the available literature. However, based on the known activities of other acridine derivatives, it is plausible that this compound could also induce apoptosis and perturb the normal progression of the cell cycle in in vitro models. The presence of two chlorine atoms and a methoxy group would modulate the electronic and steric properties of the molecule, which in turn would influence its interaction with cellular targets and its ultimate biological effect. Techniques such as flow cytometry and fluorescent microscopy using specific dyes like acridine orange/propidium iodide are commonly used to analyze apoptosis and cell cycle distribution in cells treated with such compounds. researchgate.net

Mitochondria are key organelles in the regulation of cellular life and death, and many anticancer agents exert their effects by targeting mitochondrial functions. Acridine derivatives have been shown to interact with and affect mitochondria.

Certain fluorescent acridine dyes, such as derivatives of acridine orange, are known to accumulate in mitochondria. nih.gov This accumulation is often dependent on the mitochondrial membrane potential. The lipophilic and cationic nature of many acridine derivatives facilitates their entry into the negatively charged mitochondrial matrix.

A study on 10-N-alkyl acridine orange analogues found that these compounds showed selectivity for mitochondria. nih.gov While a long alkyl chain was not essential for cellular binding, it did influence the specificity of mitochondrial targeting. nih.gov This suggests that the physicochemical properties of the substituents on the acridine ring are important for mitochondrial interaction.

Disruption of the mitochondrial membrane potential is a common mechanism through which cytotoxic compounds induce apoptosis. While direct studies on the effect of this compound on mitochondrial membrane potential are not available, the propensity of acridine derivatives to localize in mitochondria suggests that they could potentially interfere with mitochondrial functions, including the maintenance of the membrane potential. A decrease in mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytosol. Acridine orange staining can be used in flow cytometry to assess changes in mitochondrial function and the integrity of acidic vesicles like lysosomes. researchgate.net

No Published Research Found on the Modulation of Gene Expression Pathways by this compound and its Derivatives

Extensive searches of scholarly and scientific databases have revealed a significant absence of published research on the specific chemical compound this compound and its derivatives concerning their effects on the modulation of gene expression pathways.

Despite a thorough investigation into the biological interactions and mechanistic studies of this particular compound, no specific data, detailed research findings, or data tables related to its influence on gene expression could be located. The existing scientific literature does not appear to contain studies that analyze how this compound or its analogs may alter gene activity, influence signaling pathways at the genetic level, or upregulate or downregulate specific genes.

Therefore, it is not possible to provide an article on the "" with a focus on the "Modulation of Gene Expression Pathways" as there is currently no available scientific information to support the creation of such a document. Fulfilling the request would necessitate the fabrication of data, which would be scientifically unsound.

Should research on this specific topic be published in the future, a detailed article could then be generated. At present, the subject remains an uninvestigated area within the scientific community.

Preclinical Biological Activity Studies of 4,7 Dichloro 2 Methoxyacridine Analogs

Antimalarial Activity in Parasite Models

Analogs of 4,7-dichloro-2-methoxyacridine belong to the broader class of acridine (B1665455) derivatives, which have been a subject of renewed interest in antimalarial drug discovery, particularly due to the emergence of widespread resistance to established drugs like chloroquine (B1663885). nih.govmalariaworld.org The acridine scaffold is a classical pharmacophore, with quinacrine (B1676205) being the first synthetic antimalarial to be clinically tested. malariaworld.org Research into this chemical class aims to develop safer and more effective agents that can overcome existing resistance mechanisms. nih.gov

The substitution pattern on the acridine ring is crucial for its antiplasmodial activity. Studies on 9-aminoacridine (B1665356) derivatives have highlighted that the presence of 6-chloro and 2-methoxy substituents is a key requirement for potent antimalarial effects. nih.gov This substitution pattern is closely related to the this compound core structure.

In one study, two such 9-aminoacridine derivatives demonstrated significant inhibition of a chloroquine-susceptible (CQS) strain of P. falciparum with IC₅₀ values at or below 0.07 μM. nih.gov Notably, these compounds exhibited lower IC₅₀ values against chloroquine-resistant (CQR) strains when compared to chloroquine itself, indicating their potential to overcome resistance. nih.gov The activity of various acridine and related quinoline (B57606) analogs against different P. falciparum strains is summarized below.

Table 1: In vitro Antiplasmodial Activity of Acridine and Quinoline Analogs

| Compound Class/Derivative | P. falciparum Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 9-Aminoacridine derivative | Chloroquine-Susceptible | ≤ 0.07 μM | nih.gov |

| 9-Aminoacridine derivative | Chloroquine-Resistant | < Chloroquine | nih.gov |

| 4-Thiophenoxy-2-trichloromethylquinazoline | K1 (Multi-resistant) | 0.9 μM | nih.gov |

| Chalcone (B49325) derivative A | 3D7 (Chloroquine-Sensitive) | 0.48 µg/mL | pensoft.net |

| Chalcone derivative A | FCR3 (Chloroquine-Resistant) | 0.31 µg/mL | pensoft.net |

| Hydroethanolic leaf extract of D. edulis | 3D7 (Chloroquine-Sensitive) | 3.10 μg/mL | malariaworld.org |

| Hydroethanolic leaf extract of D. edulis | Dd2 (Multi-resistant) | 3.56 μg/mL | malariaworld.org |

| 4-(4-ethynylphenyl)-triazole-chloroquine derivatives | NF54 (CQS) & K1 (CQR) | Equally active against both | mdpi.com |

The evaluation of antimalarial drug candidates routinely employs rodent malaria models to assess in vivo efficacy. The Peter's 4-day suppressive test is a standard method used in these studies. nih.gov While specific in vivo data for this compound analogs are not detailed in the reviewed literature, studies on related heterocyclic structures provide insight into the methodologies and potential outcomes.

For instance, a nucleoside-thiopyranoside conjugate, compound 7, was tested against Plasmodium berghei ANKA in BALB/c mice. nih.gov At a dose of 50 mg/kg administered intraperitoneally for seven days, the compound resulted in a 60% inhibition of parasitemia and increased the mean survival time of the mice from 10 days (control group) to 14 days. nih.gov In another study, 1,2-O,O-diacetyl-4-nerolidylcatechol, administered orally at 50 mg/kg per day, suppressed P. berghei NK65 parasitemia by 44%. nih.gov

The natural acridinone (B8587238) alkaloid, Acronycine, was tested in vitro against Plasmodium yoelii, where it suppressed nearly 90% of parasitemia. nih.gov However, its activity against P. falciparum was only moderate. nih.gov These studies underscore the importance of rodent models in the preclinical assessment of novel antimalarial agents.

The primary antimalarial mechanism for many acridine and quinoline derivatives involves the inhibition of hemozoin (β-hematin) formation. nih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into insoluble hemozoin crystals. Acridine-based compounds can interfere with this process, leading to a buildup of toxic heme and parasite death. nih.gov

The emergence of resistance to chloroquine is often linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. This has spurred research into acridine derivatives that can circumvent this resistance mechanism. nih.gov The development of hybrid molecules, which combine an acridine scaffold with another pharmacophore like artemisinin, is one strategy being explored to create multi-target compounds that may reduce the likelihood of resistance developing. nih.gov Gene mutations are small changes in the DNA of the parasite that can alter the shape or function of proteins that drugs target, rendering the drugs less effective. youtube.com

Antineoplastic Activity in Cell-Based Models

Acridine derivatives have a long history of investigation as anticancer agents, primarily due to their ability to intercalate with DNA. jppres.com This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.gov Many natural acridinone alkaloids have demonstrated high activity against various tumor cell lines. nih.gov

A wide range of acridine analogs has been evaluated for cytotoxic activity against panels of human cancer cell lines. The effectiveness of these compounds is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value. wku.edumdpi.com For example, certain quinazoline-chalcone derivatives, which share structural similarities with acridines, have shown potent antiproliferative activity with GI₅₀ values in the sub-micromolar range against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines. nih.gov

In silico studies have suggested that amide-based acridine derivatives may act as inhibitors of key cancer-related proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the BRAF kinase, diversifying their potential mechanisms of action beyond DNA intercalation. jppres.com

Table 2: In vitro Cytotoxicity of Selected Acridine Analogs and Related Compounds

| Compound/Derivative | Cancer Cell Line | Cell Type | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Quinazoline-chalcone 14g | K-562 | Leukemia | 0.622–1.81 μM | nih.gov |

| Quinazoline-chalcone 14g | HCT-116 | Colon Cancer | 0.622–1.81 μM | nih.gov |

| Quinazoline-chalcone 14g | MCF7 | Breast Cancer | 0.622–1.81 μM | nih.gov |

| Pyrimidodiazepine 16c | Various (10 lines) | Multiple | 10-fold > Doxorubicin (LC₅₀) | nih.gov |

| Sulfonyl-L-glycine derivative 1 | HEPG2 | Liver Carcinoma | 85.1 µg/ml | ekb.eg |

| Sulfonyl-L-lysine derivative 10 | HEPG2 | Liver Carcinoma | 87.0 µg/ml | ekb.eg |

| Quinazoline chalcone 80 | Not specified | Not specified | 0.19 μM | nih.gov |

The antitumor potential of acridine derivatives has also been assessed in non-human, in vivo models. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the efficacy of potential anticancer drugs. nih.gov

Studies have shown that in vivo administration of the acridine derivatives quinacrine and amsacrine (B1665488) can induce the transcriptional activity of the tumor suppressor protein p53 in tumor xenografts. nih.gov These compounds stabilize the p53 protein, leading to p53-dependent cell death, a process that can be blocked by the knockout of the Bax gene, a key downstream target of p53. nih.gov Other historical studies have evaluated the antitumor properties of acridine derivatives in models such as Ehrlich ascites carcinoma and Sarcoma 180 in mice. nih.gov These in vivo models are critical for confirming the therapeutic potential of compounds identified through in vitro screening.

Antiparasitic Activity against Protozoan and Helminth Species

The therapeutic potential of acridine derivatives has been extended to the realm of parasitic diseases, with numerous studies investigating their efficacy against a range of protozoan and helminth pathogens. Analogs of this compound, particularly those featuring substitutions at the 2, 6, 7, and 9 positions of the acridine core, have been a focal point of this research. These investigations have unveiled significant in vitro activity against various species of Leishmania and Trypanosoma, suggesting that the acridine scaffold is a promising starting point for the development of novel antiparasitic agents.

Visceral leishmaniasis, a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex (which includes L. donovani and L. infantum, also known as L. chagasi in the Americas), poses a significant global health challenge. The quest for new, effective, and safer treatments has led to the exploration of various chemical scaffolds, including 2-methoxyacridine derivatives.

In vitro studies have demonstrated that 7-substituted-9-amino-2-methoxyacridines possess potent antiproliferative properties against Leishmania infantum. The antileishmanial activity of these monoacridine compounds is influenced by the nature of the substituents at both the 7 and 9 positions. Furthermore, dimeric and tetrameric derivatives of 2-methoxyacridine have also exhibited strong in vitro antiparasitic effects against L. infantum. For these larger molecules, the activity is dependent on the substituent at the 9-position and the length of the linker connecting the acridine units. The proposed mechanism of action for these acridine derivatives involves interference with DNA metabolism, although they may also affect other biochemical pathways, suggesting a multi-target approach.

Bis(9-amino-6-chloro-2-methoxyacridine) derivatives have also been evaluated for their activity against L. infantum. Research has confirmed the potent toxicity of various members of the 9-amino-6-chloro-2-methoxyacridine (B163386) series against Leishmania parasites. This has been further corroborated by studies on sulfonamide and urea (B33335) analogs of quinacrine (a related acridine compound), which have shown activity against L. donovani amastigotes.

Recent research has identified potent inhibitors of both L. donovani and L. infantum chagasi. These findings underscore the potential of acridine-based compounds as a promising starting point for the development of new antileishmanial therapeutics. The structure-activity relationship studies suggest that modifications to the acridine core can lead to compounds with significant efficacy against the intracellular amastigote stage of the parasite, which is the clinically relevant form.

Table 1: In Vitro Antileishmanial Activity of Selected 2-Methoxyacridine Analogs

| Compound Type | Target Species | Activity Noted |

|---|---|---|

| 7-Substituted 9-Amino-2-methoxyacridines | Leishmania infantum | Potent antiproliferative properties |

| Dimeric 2-Methoxyacridines | Leishmania infantum | Strong antiparasitic effects |

| Tetrameric 2-Methoxyacridines | Leishmania infantum | Strong antiparasitic effects |

| Bis(9-amino-6-chloro-2-methoxyacridine) derivatives | Leishmania infantum | Antileishmanial activity |

Trypanosomiasis, encompassing African sleeping sickness caused by Trypanosoma brucei and Chagas disease caused by Trypanosoma cruzi, represents another group of severe parasitic illnesses. The therapeutic arsenal (B13267) for these diseases is limited, prompting research into new chemical entities, including acridine derivatives.

A study investigating a series of forty bis(9-amino-6-chloro-2-methoxyacridines) revealed significant in vitro activity against both T. brucei and T. cruzi. researchgate.netacs.org These compounds, where two 9-amino-6-chloro-2-methoxyacridine units are joined by various linkers (alkanediamines or polyamines), were tested against the trypomastigote stage of T. brucei and the amastigote stage of T. cruzi. researchgate.netacs.org

The results highlighted the critical role of the linker's nature and any side chains in determining the antitrypanosomal activity. researchgate.net Notably, several of these bisacridine compounds were devoid of significant cytotoxic effects on mammalian MRC-5 cells at a concentration of 25 µM. researchgate.netacs.org Among these non-cytotoxic compounds, three were found to completely inhibit the growth of T. brucei at a concentration of 1.56 µM. researchgate.netacs.org This demonstrates a promising therapeutic window for this class of compounds against African trypanosomes. The study also reported activity against the amastigote stage of T. cruzi, the clinically relevant intracellular form of the parasite responsible for Chagas disease. researchgate.netacs.org

These findings indicate that the bis(9-amino-6-chloro-2-methoxyacridine) scaffold is a valuable starting point for the development of new drugs against both forms of trypanosomiasis. researchgate.net The ability to modify the linker provides a strategy to optimize potency and selectivity, potentially leading to clinical candidates with improved efficacy and safety profiles.

Table 2: In Vitro Antitrypanosomal Activity of Bis(9-amino-6-chloro-2-methoxyacridine) Analogs

| Compound Type | Target Species | Target Stage | Activity Noted |

|---|---|---|---|

| Bis(9-amino-6-chloro-2-methoxyacridine) | Trypanosoma brucei | Trypomastigote | Total inhibition at 1.56 µM for three compounds researchgate.netacs.org |

Based on a comprehensive review of the available scientific literature, there are no preclinical studies published that specifically investigate the antiparasitic activity of this compound or its close structural analogs against Schistosoma mansoni. Research into novel antischistosomal agents has primarily focused on other chemical scaffolds.

A thorough search of the scientific literature reveals a lack of published preclinical studies on the activity of this compound or its analogs against Entamoeba histolytica and Trichomonas vaginalis. The current research landscape for new therapeutic agents against these parasites is focused on different classes of chemical compounds.

Antimicrobial Spectrum (non-human)

While the primary focus of research on 2-methoxyacridine analogs has been on their anticancer and antiparasitic properties, some studies have explored their potential as antibacterial agents. The acridine scaffold is known to intercalate into DNA, a mechanism that can disrupt bacterial replication and transcription, leading to an antibacterial effect.

Investigations into synthetic acridine alkaloids have revealed activity against clinically relevant bacteria. For instance, acridine-9-carboraldehyde has demonstrated activity against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. This suggests that the acridine core can be effective against challenging bacterial pathogens. However, in the same study, 9-hydroxy-4-methoxy acridine was also assessed, indicating that the substitution pattern on the acridine ring is crucial for determining the antibacterial spectrum and potency.

Currently, there is a lack of specific studies focusing on the antibacterial activity of this compound itself. The available data on related acridine compounds suggest that this class of molecules holds potential for antibacterial applications, but further research is required to delineate the specific activity profile of this compound and its analogs against a broad range of bacterial species.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7-Substituted-9-amino-2-methoxyacridines |

| Bis(9-amino-6-chloro-2-methoxyacridine) |

| Quinacrine |

| Acridine-9-carboraldehyde |

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents. Acridine derivatives have shown promise in this area.

Research into 2-methoxy-9-substituted acridines and their 6-chloro analogs has demonstrated their potential against M. tuberculosis H37Rv. In one study, several analogs were synthesized and evaluated in vitro at a concentration of 6.25 µg/mL. Two specific compounds from this series, a semicarbazide (B1199961) derivative (15) and a sulfonamide derivative (17) of 6-chloro-2-methoxyacridine, exhibited 100% inhibition of the virulent mycobacterium, indicating significant antitubercular activity. nih.gov

Another study focused on acridine-9-carboraldehyde, which was found to be active against both susceptible and multidrug-resistant strains of M. tuberculosis. fortunejournals.comfortunejournals.com This compound demonstrated low minimum inhibitory concentrations (MICs) against various strains, including rifampicin-resistant and multidrug-resistant isolates. fortunejournals.comfortunejournals.com Furthermore, acridine-9-carboraldehyde showed synergistic activity when combined with first-line (rifampicin) and second-line (levofloxacin) anti-TB drugs. fortunejournals.com

A series of p-phenylene diamine linked acridine derivatives were designed as potential inhibitors of M. tuberculosis DNA gyrase. nih.gov One compound in this series, 4-chloro-N-(4-((2-methylacridin-9-yl)amino)phenyl)benzenesulphonamide, was identified as a potent inhibitor with a MIC of 6.59 μM against M. tuberculosis. nih.gov Additionally, a study on fused-quinoline and acridine derivatives identified a cyclopenta[b]quinoline derivative and an acridine derivative that showed noteworthy MIC values against a rifampin-resistant strain of Mtb. researchgate.net

Table 1: Antitubercular Activity of Selected Acridine Analogs

| Compound/Analog | Target/Strain | Activity |

|---|---|---|

| 6-chloro-2-methoxy-9-substituted acridine (Compound 15) | M. tuberculosis H37Rv | 100% inhibition at 6.25 µg/mL nih.gov |

| 6-chloro-2-methoxy-9-substituted acridine (Compound 17) | M. tuberculosis H37Rv | 100% inhibition at 6.25 µg/mL nih.gov |

| Acridine-9-carboraldehyde | Rifampicin-resistant Mtb | MIC: 0.157 µg/mL fortunejournals.comfortunejournals.com |

| Acridine-9-carboraldehyde | Multidrug-resistant Mtb | MIC: 0.196 µg/mL fortunejournals.comfortunejournals.com |

Antiviral Activity (e.g., anti-HIV)

The antiviral properties of acridine derivatives have been explored against various viruses. While specific data on this compound is limited, studies on related structures provide insight into their potential.

One area of investigation has been against herpes simplex virus (HSV). A study of 22 different acridine derivatives on the multiplication of HSV type 2 (HSV-2) in Vero cells found that four compounds had a significant inhibitory effect, while six others showed moderate activity. nih.gov Some of these effective derivatives were found to inhibit viral replication without directly affecting the virus particles. nih.gov Further research into bis-acridine derivatives, where two acridine rings are linked, also demonstrated high protective activity against HSV infection in Vero cells. nih.gov The activity was noted to be dependent on the nature of the linker connecting the acridine units. nih.gov

More recently, with the emergence of new viral threats, the focus has shifted to other viruses. For instance, 9-aminoacridine derivatives, structurally related to the antimalarial drug quinacrine, have been evaluated for their activity against SARS-CoV-2. acs.org Both pyronaridine (B1678541) and quinacrine showed whole-cell activity against SARS-CoV-2 in A549 + ACE2 cells. acs.org The study highlighted that the antiviral activity was dependent on the substitution patterns on both the acridine core and the side chain at the 9-position. acs.org

Table 2: Antiviral Activity of Selected Acridine Analogs

| Compound/Analog | Virus | Cell Line | Activity Metric | Value |

|---|---|---|---|---|

| Pyronaridine | SARS-CoV-2 | A549 + ACE2 | IC50 | 0.23 μM acs.org |

| Quinacrine | SARS-CoV-2 | A549 + ACE2 | IC50 | 0.19 μM acs.org |

| Bis-acridine derivative (valyl-containing) | Herpes Simplex Virus | Vero cells | Protective Activity | High nih.gov |

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens like Candida species, represent a significant clinical challenge, driving the search for new antifungal agents. Acridine and its derivatives have emerged as a promising scaffold in this field. mdpi.comnih.gov

The antifungal potential of acridines is multifaceted. They have been shown to possess direct antifungal and antibiofilm activity. mdpi.com For example, acridine-4-carboxylic acid was found to significantly inhibit biofilm formation in Candida albicans at a concentration of 10 µg/mL and had a minimum inhibitory concentration (MIC) of 60 µg/mL. nih.gov

Other research has explored acridine thiosemicarbazide (B42300) derivatives, which exhibited antifungal activity with MIC values in the range of 10–80 μM. mdpi.com The mechanism of action for acridine derivatives can be diverse, including the inhibition of fungal topoisomerases, which are distinct enough from their human counterparts to be selective targets. mdpi.comnih.gov Additionally, some acridine derivatives can act as photosensitizers, where their antifungal effect is activated by light. mdpi.com

Table 3: Antifungal Activity of Selected Acridine Analogs

| Compound/Analog | Fungal Species | Activity Metric | Value |

|---|---|---|---|

| Acridine-4-carboxylic acid | Candida albicans | MIC | 60 µg/mL nih.gov |

| Acridine-4-carboxylic acid | Candida albicans | Biofilm Inhibition | Significant at 10 µg/mL nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,7-Dichloro-2-methoxyacridine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution using 2-methoxyacridine as a precursor. Optimize yields by controlling reaction temperature (120–140°C) and using anhydrous conditions to minimize hydrolysis. Catalysts such as Cu(I) or Pd-based systems may enhance halogenation efficiency .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) or recrystallization (ethanol/water) are effective. Monitor purity via TLC (Rf ≈ 0.5) and confirm with HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Precautions : Wear nitrile gloves and PPE to avoid skin contact. Use a fume hood due to potential dust inhalation risks. Store in airtight amber glass containers under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and moisture absorption .

- Decomposition : Monitor for color changes (yellow to brown indicates degradation). Dispose of waste via certified hazardous waste protocols .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : ¹H NMR (DMSO-d6) shows methoxy singlet at δ 3.9 ppm and aromatic protons as doublets (δ 7.2–8.1 ppm). ¹³C NMR confirms substitution patterns at C4/C6.

- MS : ESI-MS (positive mode) should display [M+H]⁺ at m/z 278.14 (theoretical).

- IR : Stretch bands for C–Cl (750 cm⁻¹) and methoxy C–O (1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of chlorine substituents in this compound?

- Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. Chlorine atoms at C4/C7 increase electrophilicity, making the compound reactive toward nucleophiles (e.g., amines in acridin-9-ylamine derivatives). Compare HOMO-LUMO gaps with non-halogenated analogs to predict redox behavior .

- Validation : Cross-reference computational results with cyclic voltammetry data to confirm redox potentials .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies of this compound derivatives?

- Analysis Framework :

Pharmacokinetics : Assess solubility (logP ≈ 2.5) and metabolic stability (e.g., CYP450 assays). Poor bioavailability in vivo may explain reduced efficacy.

Metabolite Profiling : Use LC-MS to identify active/inactive metabolites.

Dose-Response : Re-evaluate in vivo dosing regimens to align with in vitro IC50 values .

- Case Study : Derivatives like 9-amino-6-chloro-2-methoxyacridine showed potent in vitro kinase inhibition but limited in vivo activity due to rapid hepatic clearance .

Q. How do solvent polarity and temperature influence the compound’s reactivity in cross-coupling reactions?

- Experimental Design :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Higher polarity accelerates SNAr reactions but may promote side reactions.

- Temperature Gradients : Conduct reactions at 80°C, 100°C, and 120°C. Use Arrhenius plots to determine activation energy (Ea).

Q. What are the limitations of using this compound in fluorescence-based assays?

- Challenges :

- Quenching Effects : Chlorine atoms reduce fluorescence quantum yield (Φ < 0.1). Compare with non-chlorinated analogs (Φ ≈ 0.4).

- pH Sensitivity : Fluorescence intensity drops above pH 7 due to deprotonation of the acridine core.

- Mitigation : Modify the structure with electron-donating groups (e.g., –NH2) or use as a quencher in FRET probes .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.